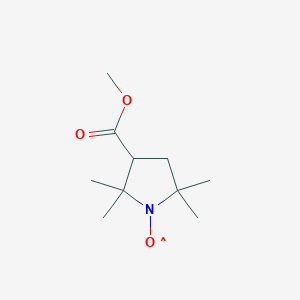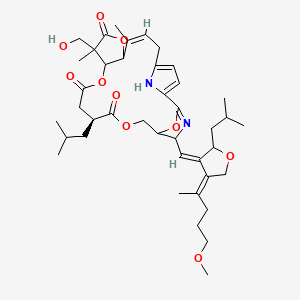![molecular formula C10H6N4 B1247554 Benzo[g]pteridine CAS No. 261-65-4](/img/structure/B1247554.png)
Benzo[g]pteridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[g]pteridine is a mancude organic heterotricyclic parent, a polycyclic heteroarene, a benzopteridine and an azaarene.
Aplicaciones Científicas De Investigación
Anti-Trypanosomatidic Agents :
- Benzo[g]pteridine derivatives have been explored as inhibitors of pteridine reductase-1 (PTR1), showing potential as anti-trypanosomatidic agents. These compounds have demonstrated improved enzymatic activity against Trypanosoma brucei and Leishmania major PTR1, indicating their potential in treating infections caused by these parasites (Linciano et al., 2019).
Anti-Inflammatory Properties :
- Synthesized 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines have shown promising results as inhibitors of pro-inflammatory cytokines TNF-α and IL-6. These compounds could play a significant role in developing new anti-inflammatory treatments (Guirado et al., 2013).
Therapeutic Potential in Various Diseases :
- Pteridine derivatives, including benzo[g]pteridine, have shown a range of biological activities and molecular targets. They are being considered for therapeutic use in chronic inflammation-related diseases, diabetes, osteoporosis, ischemia, and neurodegeneration. Some pteridine-based compounds are approved by the FDA, while others are under clinical trials (Carmona-Martínez et al., 2018).
Design and Synthesis of PTR1 Inhibitors :
- Benzo[g]pteridine derivatives have been designed and synthesized as inhibitors of Trypanosoma brucei PTR1. These inhibitors adopt alternative binding modes compared to natural ligands and classical inhibitors, indicating their potential as novel therapeutic agents against trypanosomatidic diseases (Spinks et al., 2010).
Photophysics and Photochemistry :
- Studies on the photophysics of benzo[g]pteridine-related compounds like isoalloxazines have provided insights into their photochemical properties, which are significant due to their biological relevance. These studies help in understanding the behavior of these compounds under light exposure and their potential applications in biological systems (Sikorska et al., 2005).
Pteridines as Modulators of Oxidative Stress :
- Pteridine derivatives, including benzo[g]pteridine, have been studied for their interactions with free radicals and free radical-mediated reactions. These studies contribute to understanding the physiological effects of pteridines concerning oxidative stress and free radical-mediated reactions in biological systems (Oettl & Reibnegger, 2002).
Development of Novel Antiparasitic Agents :
- Virtual screening has identified nonfolate compounds, including a CNS drug, as antiparasitic agents inhibiting pteridine reductase. This represents a new avenue for developing antiparasitic drugs, potentially expanding the therapeutic applications of existing CNS drugs (Ferrari et al., 2011).
Propiedades
Número CAS |
261-65-4 |
|---|---|
Nombre del producto |
Benzo[g]pteridine |
Fórmula molecular |
C10H6N4 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
benzo[g]pteridine |
InChI |
InChI=1S/C10H6N4/c1-2-4-8-7(3-1)13-9-5-11-6-12-10(9)14-8/h1-6H |
Clave InChI |
BTZVACANDIHKJX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C=NC=NC3=N2 |
SMILES canónico |
C1=CC=C2C(=C1)N=C3C=NC=NC3=N2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amino}-2-oxopyrrolidin-1-yl]methyl}thiophene-2-carboximidamide](/img/structure/B1247473.png)
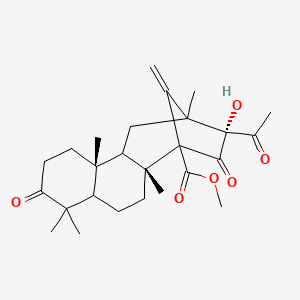

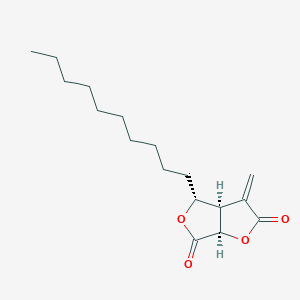



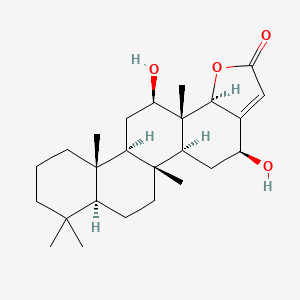
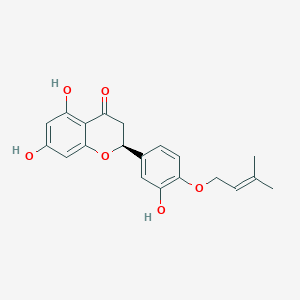
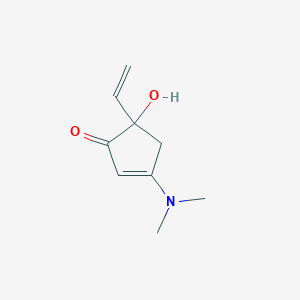
![4-(1H-indol-3-ylmethyl)-7-[(5-methoxy-1H-indol-3-yl)methyl]-13,18,22-trimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B1247491.png)
